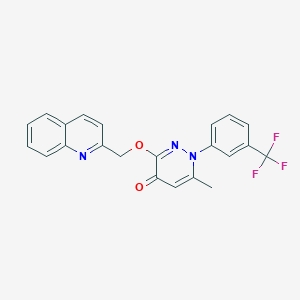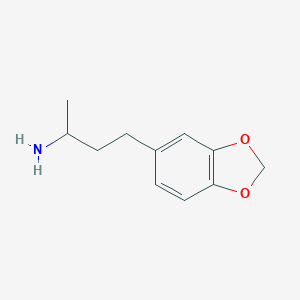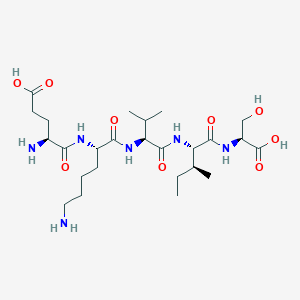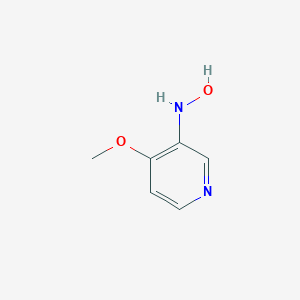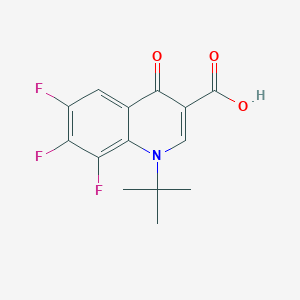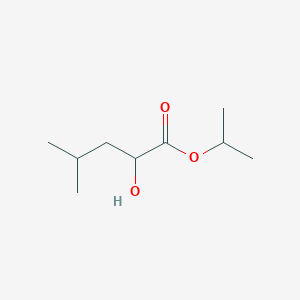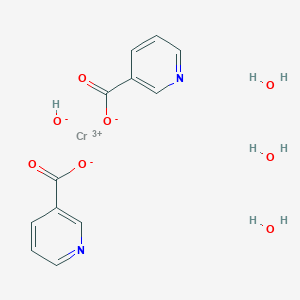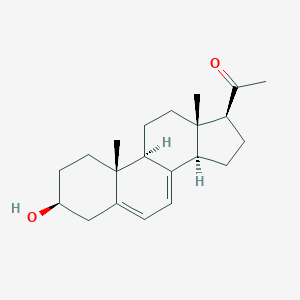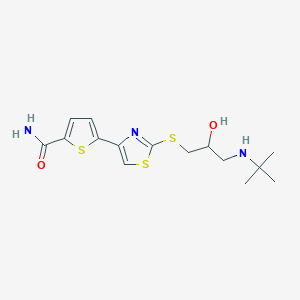
Arotinolol
Übersicht
Beschreibung
Arotinolol is a member of thiophenes and an aromatic amide.
This compound is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Medizin: Behandlung chronischer Herzinsuffizienz
Arotinolol wurde systematisch auf seine Wirksamkeit bei der Behandlung chronischer Herzinsuffizienz untersucht. Es handelt sich um einen β-Rezeptorblocker, der eine signifikante Verbesserung der Behandlungseffizienz, der linksventrikulären Ejektionsfraktion (LVEF), des Herzindex, des Schlagvolumens (SV) und eine Reduktion des brain natriuretic peptide (BNP) und des linksventrikulären enddiastolischen Volumens (LVEDV) bei Patienten mit Herzinsuffizienz gezeigt hat .
Hypertonie-Management
Als Antihypertensivum wurde this compound in klinischen Studien auf seine klinische Wirksamkeit bei der Behandlung der essentiellen Hypertonie untersucht. Es wirkt sowohl als Alpha- als auch als Beta-Rezeptorblocker und bietet so eine gute antihypertensive Wirkung .
Pharmakodynamik und Wirkmechanismus
Präklinische Studien haben gezeigt, dass this compound keine intrinsische sympathomimetische Aktivität oder membranstabilisierende Eigenschaften besitzt. Es zeigt eine vasorelaxierende Aktivität, die hauptsächlich durch seine α1-blockierende Eigenschaft vermittelt wird. Es wurde gezeigt, dass this compound die Herzkontraktilität und den koronaren Blutfluss reduziert, was zu einem Blutdruckabfall führt .
Tremorkontrolle bei Morbus Parkinson
This compound wurde auf seinen potenziellen Einsatz bei der Tremorkontrolle bei Patienten mit Morbus Parkinson untersucht. Diese Anwendung befindet sich noch in der klinischen Prüfung, wobei ihre Wirksamkeit bei der Behandlung von Symptomen im Zusammenhang mit Morbus Parkinson untersucht wird .
Herzzeitvolumen und peripherer Widerstand
Der Wirkmechanismus des Medikaments umfasst eine Reduktion des Herzzeitvolumens durch β-Blockade und eine Hemmung des Gegenregulationsanstiegs des peripheren Widerstands, der durch die α-Blockade vermittelt wird. Diese duale Wirkung macht es zu einem Kandidaten für weitere Forschungen zu kardiovaskulären Erkrankungen .
Antihypertensive Aktivität und Entwicklung von Hypertonie
This compound zeigt eine spezifische akute bradykarde und antihypertensive Aktivität mit einer ausgeprägten Reduktion der Herzfrequenz. Es wurde auch berichtet, dass es die Entwicklung von Hypertonie verzögert, wenn es täglich verabreicht wird, was Auswirkungen auf langfristige Strategien zur Hypertonie-Management haben könnte .
Klinische Studien und Meta-Analyse
This compound war Gegenstand zahlreicher klinischer Studien, insbesondere im Zusammenhang mit Herzinsuffizienz. Eine Meta-Analyse dieser Studien lieferte Hinweise auf seine Wirksamkeit und Sicherheit in einem klinischen Umfeld und unterstützt seine Verwendung in therapeutischen Anwendungen .
Wirkmechanismus
Mode of Action
Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .
Biochemical Pathways
This compound’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The stereospecificity of this compound is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that this compound is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .
Result of Action
This compound has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Arotinolol interacts with β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . It is confirmed that this compound presents vasorelaxant activity, which is mainly mediated by its α1-blocking property .
Cellular Effects
This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the β1-, β2- and α1- adrenergic receptor sites . This binding interaction leads to a decrease in cardiac contractility and coronary blood flow, and an increase in total peripheral resistance .
Dosage Effects in Animal Models
In spontaneously hypertensive rats, this compound significantly improved the treatment efficiency of patients with heart failure . It also improved left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and lowered brain natriuretic peptide (BNP), and left ventricular end diastolic volume (LVEDV) .
Metabolic Pathways
It is known that this compound binds to the β1-, β2- and α1- adrenergic receptor sites .
Eigenschaften
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade. | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68377-92-4 | |
| Record name | Arotinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68377-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AROTINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


